molecular formula C36H16FeN8O8 B14036816 Iron(II) 2,9,16,23-tetra(carboxy)phthalocyanine

Iron(II) 2,9,16,23-tetra(carboxy)phthalocyanine

Cat. No.: B14036816
M. Wt: 744.4 g/mol
InChI Key: WRQRRNBPRCBJOL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iron(II) 2,9,16,23-tetra(carboxy)phthalocyanine typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of iron salts. One common method includes the reaction of 4,5-dicarboxyphthalonitrile with iron(II) chloride in a high-boiling solvent such as quinoline or dimethylformamide (DMF) under reflux conditions . The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Iron(II) 2,9,16,23-tetra(carboxy)phthalocyanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phthalocyanine derivatives, which can have different functional groups attached to the phthalocyanine ring, enhancing their chemical and physical properties .

Scientific Research Applications

Iron(II) 2,9,16,23-tetra(carboxy)phthalocyanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Iron(II) 2,9,16,23-tetra(carboxy)phthalocyanine involves its ability to interact with molecular oxygen and generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. This property is particularly useful in photodynamic therapy, where the compound is activated by light to produce ROS, targeting cancer cells . The molecular targets include cellular membranes, proteins, and DNA, leading to apoptosis or necrosis of the targeted cells .

Comparison with Similar Compounds

Iron(II) 2,9,16,23-tetra(carboxy)phthalocyanine is unique due to its specific carboxy functional groups, which enhance its solubility and reactivity compared to other phthalocyanines. Similar compounds include:

This compound stands out due to its enhanced solubility and specific reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C36H16FeN8O8

Molecular Weight

744.4 g/mol

IUPAC Name

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetracarboxylic acid;iron(2+)

InChI

InChI=1S/C36H18N8O8.Fe/c45-33(46)13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34(47)48)2-6-18(22)27(38-30)43-32-24-12-16(36(51)52)4-8-20(24)28(40-32)44-31-23-11-15(35(49)50)3-7-19(23)26(39-31)42-29;/h1-12H,(H6,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);/q;+2/p-2

InChI Key

WRQRRNBPRCBJOL-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)C(=O)O)C(=N7)N=C2[N-]3)C(=O)O)C9=C4C=CC(=C9)C(=O)O.[Fe+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.